molecular formula C16H24N2O4S B2848011 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide CAS No. 1234881-76-5

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2848011
CAS No.: 1234881-76-5
M. Wt: 340.44
InChI Key: YQCZMLBBYDFMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide is a synthetic compound featuring a methanesulfonylpiperidine moiety, a structural feature present in several biologically active molecules. The 1-methanesulfonylpiperidin-4-yl group is a recognized pharmacophore in medicinal chemistry, known to contribute to target binding and pharmacokinetic properties. Similar structural motifs have been investigated for their potent inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and promising targets in oncology research . Compounds containing the methanesulfonylpiperidine scaffold have demonstrated significant in vivo antitumor activity in preclinical models, making this structural class a valuable template for developing novel anticancer agents . Furthermore, the piperidine core is a common feature in compounds targeting neurological pathways, particularly as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists with potential antipsychotic-like efficacy demonstrated in behavioral models . The specific combination of the methanesulfonylpiperidine unit with a phenoxypropanamide side chain in this molecule suggests potential for diverse research applications, including enzyme inhibition and receptor modulation studies. Researchers can utilize this compound as a chemical probe for studying signal transduction pathways or as a lead structure for the development of new therapeutic candidates. The product is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13(22-15-6-4-3-5-7-15)16(19)17-12-14-8-10-18(11-9-14)23(2,20)21/h3-7,13-14H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCZMLBBYDFMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)S(=O)(=O)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 1-(methylsulfonyl)piperidine with a suitable alkylating agent to introduce the phenoxypropanamide group. The reaction conditions often include the use of solvents such as dichloromethane and bases like lutidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Piperidine-Propanamide Family

(a) N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
  • Structure : Features a 4-piperidinyl core with a methoxymethyl substituent and an N-phenylpropanamide group.
  • Comparison: Unlike the target compound, this analogue lacks the methanesulfonyl group and phenoxy moiety. The methoxymethyl group introduces polar character but differs in steric and electronic effects compared to the methanesulfonyl group.
(b) Fentanyl (N-(1-Phenethyl-4-Piperidinyl)-N-Phenylpropanamide)
  • Structure : A 4-piperidinyl propanamide with a phenethyl group at the 1-position and an N-phenyl substituent.
  • Comparison: Both compounds share the 4-piperidinyl-propanamide backbone. However, fentanyl’s phenethyl and N-phenyl groups contrast with the target compound’s methanesulfonyl and phenoxy moieties. These differences likely alter receptor binding kinetics—fentanyl’s μ-opioid receptor affinity arises from its lipophilic phenethyl group, whereas the target’s sulfonyl and phenoxy groups may confer selectivity for non-opioid targets .
(c) W-15 (4-Chloro-N-[1-(2-Phenylethyl)-2-Piperidinylidene]-Benzenesulfonamide)
  • Structure : A 2-piperidinylidene sulfonamide with a phenethyl substituent and a 4-chlorobenzenesulfonamide group.
  • Comparison: While W-15 shares a sulfonamide group, its piperidinylidene core and chlorobenzenesulfonamide substituent diverge significantly from the target compound’s propanamide-phenoxy architecture. W-15’s structural features are associated with non-opioid receptor interactions, highlighting the pharmacological diversity of sulfonamide-containing piperidine derivatives .

Functional Group-Driven Comparisons

(a) Methanesulfonyl vs. Methoxymethyl Substituents
  • Methanesulfonyl (Target Compound) : Enhances solubility via sulfonyl’s polar nature and may stabilize receptor interactions through hydrogen bonding.
(b) Phenoxy vs. Phenyl Substituents
  • Phenoxy (Target Compound): Introduces an oxygen atom, increasing hydrophilicity and altering π-π stacking interactions compared to pure phenyl groups (e.g., in fentanyl). This modification could reduce blood-brain barrier penetration relative to fentanyl .

Pharmacological Implications

  • Target Compound: The methanesulfonyl and phenoxy groups suggest a balance between solubility and receptor affinity. Potential applications could include non-opioid analgesics or anticonvulsants, though specific activity data are unavailable in the provided evidence.
  • W-15/W-18: Sulfonamide derivatives with unclear therapeutic profiles but structural novelty in synthetic opioid analogues .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound 4-Piperidinyl 1-Methanesulfonyl, 2-Phenoxy Potential CNS modulation (inferred)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 4-Piperidinyl 4-Methoxymethyl, N-Phenyl Pharmaceutical intermediate
Fentanyl 4-Piperidinyl 1-Phenethyl, N-Phenyl μ-Opioid agonist
W-15 2-Piperidinylidene 1-Phenethyl, 4-Chlorobenzenesulfonamide Synthetic opioid analogue

Q & A

Basic: What are the critical steps in synthesizing N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide, and how is its purity validated?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:

Methanesulfonylation : Reacting 4-(aminomethyl)piperidine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonamide group .

Amide Coupling : The resulting intermediate is coupled with 2-phenoxypropanoic acid using coupling agents like HATU or EDCI in anhydrous DCM or DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product.
Validation : Purity is confirmed via:

  • HPLC (>95% purity criteria) .
  • NMR Spectroscopy : Peaks for methanesulfonyl (δ ~3.0 ppm, singlet) and phenoxy groups (δ ~6.8–7.4 ppm, multiplet) .
  • Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., calculated for C₁₆H₂₄N₂O₄S: 340.4 g/mol) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
While specific toxicity data are limited, general precautions for sulfonamide/amide derivatives apply:

  • Storage : In airtight containers at –20°C, desiccated to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., DCM) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .

Advanced: How does the methanesulfonyl group impact the compound’s pharmacokinetic properties compared to non-sulfonylated analogs?

Answer:
The methanesulfonyl group enhances:

  • Metabolic Stability : Sulfonamides resist cytochrome P450-mediated oxidation, extending half-life .
  • Binding Affinity : Polar interactions (e.g., hydrogen bonding with serine residues in target enzymes) improve target engagement .
    Methodological Insight :
  • Molecular Dynamics Simulations : Compare binding free energy (ΔG) of sulfonylated vs. des-sulfonylated analogs to quantify affinity differences .
  • In Vitro Metabolism Assays : Incubate with liver microsomes; quantify parent compound via LC-MS to assess metabolic degradation .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

Answer:
Discrepancies often arise from:

Bioavailability Issues : Poor solubility or membrane permeability.

  • Mitigation : Use logP calculations (e.g., ACD/Labs) to optimize lipophilicity. Formulate with cyclodextrins or lipid nanoparticles .

Off-Target Effects : Screen against panels of receptors/enzymes (e.g., CEREP) to identify unintended interactions .

Species-Specific Metabolism : Compare metabolic profiles in human vs. animal hepatocytes. Adjust dosing regimens or use transgenic models .

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for piperidinyl (δ ~2.5–3.5 ppm), methanesulfonyl (δ ~3.0 ppm), and phenoxy protons (δ ~6.8–7.4 ppm) .
  • FT-IR : Confirm sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Advanced: What strategies optimize the compound’s selectivity for a target enzyme over structurally related isoforms?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenoxy or piperidinyl groups. Test inhibition constants (Kᵢ) against isoform panels .
  • Cryo-EM/Co-crystallization : Resolve ligand-enzyme complexes to identify critical binding motifs. Mutagenesis studies (e.g., alanine scanning) validate interactions .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and prioritize synthetic targets .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., Z′-LYTE™) with recombinant enzymes (IC₅₀ determination) .
  • Cell Viability : MTT assay in relevant cell lines (e.g., cancer, neuronal) to assess cytotoxicity .
  • Membrane Permeability : Caco-2 monolayer assay to predict oral bioavailability .

Advanced: How can researchers address batch-to-batch variability in synthetic yields?

Answer:

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, stoichiometry) using software like JMP® to identify critical factors .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality Control : Establish strict criteria for intermediate purity (e.g., ≥90% by HPLC) before proceeding to subsequent steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.